

A Comparative Analysis of Colchicine and Current Treatments for Pericarditis

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Compound of Interest		
Compound Name:	Colchicosamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of colchicine (mistakenly referred to as **Colchicosamide** in the initial query) and the current standard treatments for acute and recurrent pericarditis. The information presented is based on data from key clinical trials and meta-analyses to assist researchers and drug development professionals in understanding the therapeutic landscape of this inflammatory cardiac condition.

Executive Summary

Pericarditis, an inflammation of the pericardium, is primarily managed with anti-inflammatory agents. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids have been the cornerstone of treatment. However, the high rate of recurrence has been a significant clinical challenge. The introduction of colchicine, an ancient anti-inflammatory drug, has revolutionized the management of pericarditis by significantly reducing recurrence rates. This guide benchmarks colchicine against NSAIDs and corticosteroids, presenting data on their efficacy, safety, and mechanisms of action, supported by detailed experimental protocols from pivotal clinical trials.

Comparative Data on Pericarditis Treatments

The following tables summarize the quantitative data from clinical trials comparing colchicine, NSAIDs, and corticosteroids for the treatment of acute and recurrent pericarditis.



Table 1: Efficacy of Treatments for Acute and Recurrent Pericarditis

Treatmen t Regimen	Populatio n	Primary Endpoint	Recurren ce Rate	Symptom Persisten ce at 72h	NNT	Citation
Aspirin Alone	First episode of acute pericarditis	Recurrenc e at 18 months	32.3%	36.7%	-	
Aspirin + Colchicine	First episode of acute pericarditis	Recurrenc e at 18 months	10.7%	11.7%	5	-
Placebo + Convention al Therapy	First episode of acute pericarditis	Incessant or recurrent pericarditis	37.5%	40.0%	-	_
Colchicine + Convention al Therapy	First episode of acute pericarditis	Incessant or recurrent pericarditis	16.7%	19.2%	4	
Placebo + Convention al Therapy	First recurrence of pericarditis	Recurrenc e at 18 months	55.0%	-	-	_
Colchicine + Convention al Therapy	First recurrence of pericarditis	Recurrenc e at 18 months	24.0%	-	3	-

NNT: Number Needed to Treat

Table 2: Dosing and Side Effects of Pericarditis Treatments

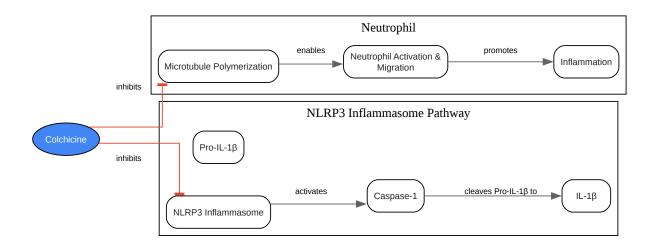


Drug	Typical Dosage for Acute Pericarditis	Common Side Effects	
Colchicine	0.5 mg twice daily for patients >70 kg; 0.5 mg once daily for patients ≤70 kg.	Gastrointestinal intolerance (diarrhea, nausea, abdominal pain)	
Ibuprofen (NSAID)	600-800 mg every 8 hours.	Gastrointestinal upset, risk of bleeding, renal impairment.	
Aspirin (NSAID)	750-1000 mg every 8 hours.	Gastrointestinal upset, risk of bleeding, tinnitus.	
Prednisone (Corticosteroid)	Low to moderate doses (0.2- 0.5 mg/kg/day).	Hyperglycemia, mood changes, fluid retention, increased risk of infection, osteoporosis (long-term use).	

Mechanism of Action: Colchicine in Pericarditis

Colchicine's anti-inflammatory effect in pericarditis is attributed to its ability to disrupt microtubule polymerization in neutrophils. This interference inhibits neutrophil migration and activation, key processes in the inflammatory cascade. Furthermore, colchicine has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of the pro-inflammatory cytokines IL-18 and IL-18.





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Caption: Colchicine's dual inhibitory effect on inflammation.

Key Experimental Protocols

Detailed methodologies from pivotal clinical trials are crucial for the critical appraisal of the evidence. Below are the protocols for the COPE, ICAP, and CORP trials.

COPE (COlchicine for acute PEricarditis) Trial

- Study Design: A prospective, randomized, open-label trial.
- Participants: 120 patients with a first episode of acute pericarditis.
- Intervention: Patients were randomized to receive either aspirin alone (800 mg every 6-8 hours) or aspirin plus colchicine (1.0-2.0 mg on the first day, followed by a maintenance dose of 0.5-1.0 mg/day for 3 months).
- Primary Endpoint: The primary endpoint was the rate of recurrence at 18 months.



 Statistical Analysis: The chi-square test was used to compare recurrence rates between the two groups. A p-value of less than 0.05 was considered statistically significant.

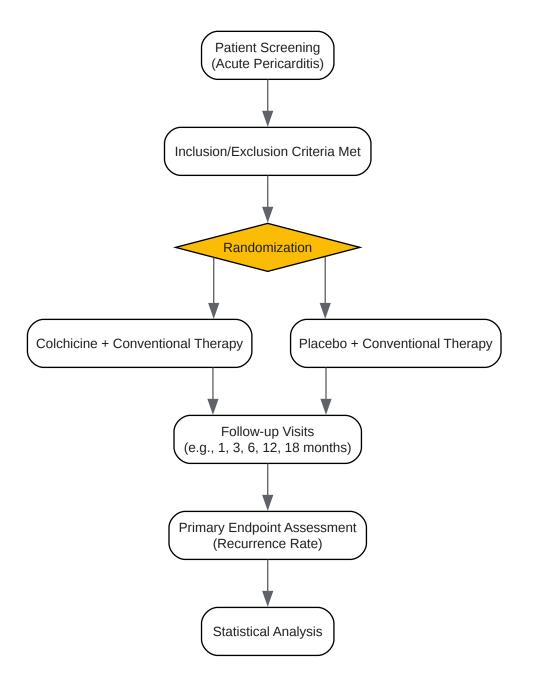
ICAP (Investigation on Colchicine for Acute Pericarditis) Trial

- Study Design: A multicenter, double-blind, placebo-controlled trial.
- Participants: 240 patients with a first episode of acute pericarditis.
- Intervention: Patients were randomized to receive either colchicine (0.5 mg twice daily for patients >70 kg or 0.5 mg once daily for patients ≤70 kg) or a placebo for three months, in addition to conventional anti-inflammatory therapy (aspirin or ibuprofen).
- Primary Endpoint: The primary endpoint was the rate of incessant or recurrent pericarditis.
- Statistical Analysis: The primary endpoint was evaluated using the chi-square test. The
 relative risk and the number needed to treat were also calculated.

CORP (Colchicine for Recurrent Pericarditis) Trial

- Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 120 patients with a first recurrence of pericarditis.
- Intervention: Patients were randomized to receive either colchicine (1.0 to 2.0 mg on the first day, followed by a maintenance dose of 0.5 to 1.0 mg/day) or a placebo for six months, in addition to conventional anti-inflammatory therapy.
- Primary Endpoint: The primary endpoint was the recurrence rate at 18 months.
- Statistical Analysis: The recurrence rates were compared using the chi-square test. The absolute and relative risk reductions and the number needed to treat were calculated.





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